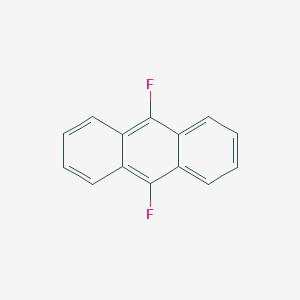

9,10-Difluoroanthracene

Description

Structure

3D Structure

Properties

CAS No. |

1545-69-3 |

|---|---|

Molecular Formula |

C14H8F2 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

9,10-difluoroanthracene |

InChI |

InChI=1S/C14H8F2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |

InChI Key |

BNOILACWFLPWCM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |

Synonyms |

9,10-Difluoroanthracene |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 9,10 Difluoroanthracene and Its Derivatives

Direct Synthesis Strategies for 9,10-Difluoroanthracene

The direct introduction of fluorine atoms onto the anthracene (B1667546) scaffold at the 9 and 10 positions presents a significant synthetic challenge. Researchers have explored various methodologies, primarily centered around the use of 9,10-anthraquinone as a readily available starting material.

Established Synthetic Routes (e.g., from 9,10-anthraquinone precursors)

One of the most common and established methods for the synthesis of fluorinated aromatic compounds is through the transformation of precursor molecules. In the case of this compound, 9,10-anthraquinone serves as a pivotal starting material. The general industrial production of 9,10-anthraquinone involves several methods, including the oxidation of anthracene, typically with chromium(VI) as the oxidant, or the Friedel-Crafts reaction of benzene (B151609) and phthalic anhydride (B1165640) in the presence of a Lewis acid like AlCl₃.

While direct fluorination of 9,10-anthraquinone to yield this compound is not a commonly reported high-yield method, the conversion of 9,10-anthraquinone to substituted 9,10-dihydroanthracenes is a well-established process. For instance, substituted 9,10-dihydroanthracenes can be synthesized by reducing the corresponding anthraquinone (B42736) with a mixture of hydriodic acid, phosphorus, and iodine. This reduction opens up pathways for subsequent functionalization, which could include the introduction of fluorine atoms.

Another approach involves the synthesis of 9,10-diarylanthracenes via a bis Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst. While this method does not directly yield this compound, it demonstrates the reactivity of the 9 and 10 positions for substitution, a principle that can be adapted for fluorination strategies.

Alternative and Improved Methods (e.g., Balz-Schiemann reaction)

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides from primary aromatic amines. This reaction proceeds through the formation of a diazonium tetrafluoroborate (B81430) intermediate, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride (B91410). While a direct application to a diaminoanthracene at the 9 and 10 positions to yield this compound is not prominently documented, the principles of this reaction are highly relevant for the synthesis of fluorinated anthracene derivatives.

An analogous and well-documented example is the synthesis of 1,8-difluoroanthracene, which utilizes the Balz-Schiemann reaction on a precursor derived from 1,8-diamino-9,10-anthraquinone. This improved method involves the precipitation of the water-soluble 1,8-diazonium-9,10-anthraquinone fluoroborate using isopropanol (B130326), followed by thermal decomposition to yield 1,8-difluoro-9,10-anthraquinone. This fluorinated anthraquinone can then be reduced to the corresponding 1,8-difluoroanthracene. This strategy highlights a viable pathway that could potentially be adapted for the synthesis of this compound, provided a suitable 9,10-diaminoanthracene precursor is available.

Synthesis of Fluorinated Anthracene Precursors and Intermediates

The synthesis of fluorinated anthracene derivatives often relies on the preparation of key fluorinated precursors and intermediates, most notably fluorinated anthraquinones.

Preparation of 1,8-Difluoro-9,10-anthraquinone

A significant precursor for fluorinated anthracenes is 1,8-difluoro-9,10-anthraquinone. An effective synthesis of this compound has been achieved through an improved Balz-Schiemann reaction. The process starts with the diazotization of 1,8-diamino-9,10-anthraquinone. A key innovation in this method is the use of isopropanol to precipitate the water-soluble 1,8-diazonium-9,10-anthraquinone fluoroborate. This step is crucial as it allows for the isolation of the diazonium salt, which is a prerequisite for the subsequent thermal decomposition. The thermal decomposition of the isolated diazonium fluoroborate then yields pure 1,8-difluoro-9,10-anthraquinone as sublimed crystals.

| Reactant | Reagents | Product | Key Step |

| 1,8-Diamino-9,10-anthraquinone | 1. NaNO₂, HBF₄ 2. Isopropanol | 1,8-Diazonium-9,10-anthraquinone fluoroborate | Precipitation of the diazonium salt |

| 1,8-Diazonium-9,10-anthraquinone fluoroborate | Heat | 1,8-Difluoro-9,10-anthraquinone | Thermal decomposition |

Derivatization of Fluorinated Anthraquinones

Once fluorinated anthraquinones are synthesized, they can undergo various derivatization reactions to introduce other functional groups, leading to a diverse range of compounds with tailored properties. These reactions often take advantage of the reactivity of the anthraquinone core or the introduced fluorine atoms.

For instance, fluorinated anthracyclines, which are derivatives of anthraquinones, have been synthesized and studied for their interactions with DNA. These derivatives can be prepared by forming hydrazones at the C-13 position or by creating benzoate (B1203000) esters at the C-14 position.

Furthermore, the synthesis of novel anthraquinone-based aspirin (B1665792) derivatives with anti-cancer activity has been reported. This demonstrates that the anthraquinone scaffold can be readily modified to incorporate other bioactive molecules. The synthesis of water-soluble 9,10-anthraquinone analogues with potent cyanobactericidal activity further illustrates the versatility of this class of compounds for derivatization. These analogues were prepared by conjugating various small amines to the anthraquinone nucleus.

Regioselective Fluorination Techniques

Achieving regioselectivity in the fluorination of polycyclic aromatic hydrocarbons (PAHs) like anthracene is a significant challenge due to the multiple reactive sites on the aromatic core. However, several strategies have been developed to control the position of fluorine substitution.

One approach involves the use of directing groups or pre-functionalized substrates to guide the fluorinating agent to a specific position. For example, the synthesis of perfluoroalkyl-substituted condensed polycyclic aromatic compounds has been achieved in a regioselective manner.

Another powerful strategy is the "bottom-up" synthesis, where the fluorinated aromatic system is constructed from smaller, pre-fluorinated building blocks. This method offers excellent control over the final position of the fluorine atoms. For instance, a modular synthesis of regiospecifically fluorinated PAHs has been described using Julia-Kocienski olefination and oxidative photocyclization. This approach allows for the precise placement of fluorine atoms on the PAH skeleton.

Recent advancements in fluorination chemistry also include the development of new fluorinating reagents and catalytic systems that exhibit high regioselectivity. These methods are crucial for the synthesis of complex fluorinated molecules with well-defined structures and properties.

Synthetic Approaches to Substituted Difluoroanthracene Analogues

The strategic placement of substituents onto the this compound core is crucial for tailoring its electronic and photophysical properties for specific applications. Synthetic methodologies are designed to introduce a variety of functional groups that can modulate the molecule's performance in materials science. These approaches often involve multi-step syntheses, beginning with the functionalization of a precursor like anthraquinone, followed by reduction and fluorination, or by direct substitution on a pre-formed difluoroanthracene scaffold.

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the this compound framework significantly influences its frontier molecular orbital energies (HOMO and LUMO), which in turn affects its optical and electronic characteristics.

Electron-Withdrawing Groups (EWGs): The incorporation of EWGs, such as cyano (-CN), nitro (-NO2), and perfluoroalkyl groups, can enhance the electron-accepting properties of the this compound core. These modifications are particularly relevant for applications in n-type organic semiconductors.

One notable example involves the synthesis of 9,10-dicyanoanthracene (B74266) from 9,10-anthraquinone, which can be a precursor for difluorinated analogues. A one-pot procedure has been developed for the direct synthesis of 9,10-dicyanoanthracenes from their corresponding 9,10-anthraquinones, achieving good yields. beilstein-journals.org Another approach to introduce potent EWGs is through perfluoroalkylation. For instance, 9,10-bis(perfluorobenzyl)anthracene has been synthesized through both high-temperature copper-promoted reactions and room-temperature photochemical reactions. nih.govbeilstein-journals.org These bulky, electron-withdrawing perfluorobenzyl groups can improve the material's stability and lead to deep-blue fluorescence, a desirable characteristic for organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org

The synthetic strategy often involves the protection of the reactive 9 and 10 positions of anthracene by starting with an anthraquinone derivative, allowing for substitution at other positions on the aromatic rings. beilstein-journals.org Subsequent reduction of the anthraquinone yields the substituted anthracene. beilstein-journals.orgresearchgate.net

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy (-OR) and amino (-NR2) groups, can increase the electron density of the this compound core, raising the HOMO level and influencing its hole-transporting properties. These derivatives are of interest for applications in p-type organic semiconductors and as fluorescent probes.

A common strategy to obtain substituted anthracenes, which can be adapted for difluoroanthracene synthesis, is the reduction of functionalized anthraquinones. beilstein-journals.orgresearchgate.net For example, 2,6-dialkoxyanthracenes have been synthesized from the corresponding anthraquinones via a single-step reduction. beilstein-journals.org Similarly, amino groups can be introduced. For instance, 2-aminoanthraquinone (B85984) can be used as a starting material to produce various substituted anthracenes. beilstein-journals.org The Ullmann coupling reaction is another effective method for synthesizing amino-substituted anthraquinones from bromaminic acid and various amines, which could then be converted to the corresponding difluoroanthracene derivatives. researchgate.net

| Functional Group Type | Example Group | Synthetic Precursor/Method | Potential Application |

| Electron-Withdrawing | -CN | 9,10-Anthraquinone | n-type semiconductors |

| Electron-Withdrawing | -C6F5CH2 | Perfluoroalkylation | Blue OLED emitters |

| Electron-Donating | -OCH3 | 2,6-Dimethoxyanthraquinone | p-type semiconductors |

| Electron-Donating | -N(CH3)2 | 2,6-Bis(dimethylamino)anthraquinone | Fluorescent probes |

Functionalization for Specific Material Applications

The functionalization of this compound is driven by the demand for materials with tailored properties for advanced applications, particularly in organic electronics. beilstein-journals.orgbeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are extensively studied for their use in OLEDs. beilstein-journals.orgbeilstein-journals.org The introduction of bulky substituents at the 9 and 10 positions is a key strategy to limit intermolecular π-π interactions in the solid state, which helps to prevent fluorescence self-quenching and maintain high photoluminescence quantum yields (PLQY). beilstein-journals.org The synthesis of 9,10-bis(perfluorobenzyl)anthracene, with its bulky perfluorobenzyl groups, exemplifies this approach, resulting in a material with deep-blue emission and a high PLQY of 0.85. nih.govbeilstein-journals.org The electron-withdrawing nature of the perfluorobenzyl groups also contributes to the material's enhanced photostability. beilstein-journals.org Further functionalization can be achieved by introducing various substituents onto the vinyl groups of 9,10-divinyl anthracene derivatives, which have shown high solid-state fluorescence quantum efficiency and are suitable for the active layers of electroluminescent devices. google.com

Organic Field-Effect Transistors (OFETs): The electronic properties of this compound can be tuned through functionalization to create materials suitable for OFETs. beilstein-journals.org The introduction of electron-donating or electron-withdrawing groups can modulate the charge carrier mobility of the material.

Fluorescent Probes: Modifications to the this compound core can yield compounds with sensitive fluorescence responses to their environment, making them suitable as fluorescent probes. mdpi.com The introduction of polar substituents can alter the lipophilicity of the molecule, which is important for applications in biological imaging. mdpi.com

| Application | Functionalization Strategy | Desired Property | Example Compound/Derivative |

| OLEDs | Bulky substituents at 9,10-positions | High PLQY, color purity | 9,10-Bis(perfluorobenzyl)anthracene |

| OFETs | Introduction of EDGs or EWGs | Tunable charge mobility | Substituted 9,10-Difluoroanthracenes |

| Fluorescent Probes | Introduction of polar groups | Environmental sensitivity | Functionalized 9,10-Difluoroanthracenes |

Spectroscopic and Photophysical Characterization

Electronic Absorption Properties

The electronic absorption properties of 9,10-difluoroanthracene systems are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, which provides insights into the electronic transitions within the molecule.

The UV-Vis absorption spectrum of this compound in cyclohexane (B81311) exhibits a maximum absorption peak (λabs) at 393 nm nih.gov. This absorption corresponds to the π → π* electronic transition within the anthracene (B1667546) core. For comparison, the parent anthracene molecule (ANTH) shows an absorption maximum at 376 nm in the same solvent nih.gov. The introduction of fluorine atoms at the 9 and 10 positions results in a bathochromic (red) shift of the absorption maximum. This shift is a direct consequence of the electronic influence of the fluorine substituents on the aromatic system.

A related compound, 9,10-bis(perfluorobenzyl)anthracene (9,10-ANTH(BnF)2), which also features fluorine-containing substituents, displays an even more significant red shift, with an absorption maximum at 402 nm in cyclohexane nih.gov. This further illustrates the impact of fluorination on the electronic structure of the anthracene core.

| Compound | Solvent | Absorption Maximum (λabs) (nm) |

|---|---|---|

| Anthracene (ANTH) | Cyclohexane | 376 nih.gov |

| This compound | Cyclohexane | 393 nih.gov |

| 9,10-bis(perfluorobenzyl)anthracene | Cyclohexane | 402 nih.gov |

The absorption characteristics of the anthracene core are highly sensitive to the nature and position of substituents. The introduction of electron-withdrawing groups, such as fluorine, at the 9 and 10 positions generally leads to a red shift in the absorption spectrum acs.org. This is attributed to the stabilization of the lowest unoccupied molecular orbital (LUMO) of the anthracene system, which reduces the energy gap for the π → π* transition.

In the case of this compound, the fluorine atoms exert a significant electron-withdrawing inductive effect, which is the primary cause of the observed bathochromic shift compared to unsubstituted anthracene acs.org. The introduction of bulkier and more electron-withdrawing perfluorinated substituents, as seen in 9,10-bis(perfluorobenzyl)anthracene, further enhances this effect, resulting in a larger red shift nih.gov. The extent of this shift is also influenced by the degree of conjugation between the substituent and the anthracene core. However, for substituents at the 9 and 10 positions, steric hindrance can limit coplanarity and thus the extent of conjugation.

Fluorescence and Emission Studies

This compound and its derivatives are known for their strong fluorescence, making them of interest for applications in optoelectronic devices and as fluorescent probes.

Upon excitation at its absorption maximum, this compound in cyclohexane exhibits a fluorescence emission maximum (λem) at 394 nm nih.gov. Similar to the absorption spectrum, the emission spectrum is also red-shifted compared to anthracene, which has an emission maximum at 381 nm in cyclohexane nih.gov. This indicates that the electronic effects of the fluorine substituents persist in the excited state.

The emission spectrum of 9,10-bis(perfluorobenzyl)anthracene is further red-shifted to 416 nm, resulting in a deep-blue fluorescence nih.gov. The difference between the absorption and emission maxima, known as the Stokes shift, is a measure of the energy lost as vibrational relaxation in the excited state before fluorescence emission. For this compound, the Stokes shift is relatively small, while for 9,10-bis(perfluorobenzyl)anthracene, a larger Stokes shift is observed, which can be attributed to conformational changes in the excited state nih.gov.

| Compound | Solvent | Emission Maximum (λem) (nm) |

|---|---|---|

| Anthracene (ANTH) | Cyclohexane | 381 nih.gov |

| This compound | Cyclohexane | 394 nih.gov |

| 9,10-bis(perfluorobenzyl)anthracene | Cyclohexane | 416 nih.gov |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, the fluorescence quantum yield has been determined to be 0.54 nih.govacs.org. This is a significant increase compared to the quantum yield of unsubstituted anthracene, which is approximately 0.28-0.36 in cyclohexane acs.org.

This enhancement in the fluorescence quantum yield is a common feature for 9,10-disubstituted anthracenes bearing fluorine-containing electron-withdrawing groups acs.org. For instance, 9,10-bis(trifluoromethyl)anthracene has a quantum yield of 0.68, and 9,10-bis(perfluorobenzyl)anthracene exhibits a high quantum yield of 0.85 acs.org. The electron-withdrawing nature of the fluoro-substituents is believed to decrease the rate of non-radiative decay processes, such as intersystem crossing to the triplet state, thereby increasing the probability of fluorescence emission.

| Compound | Fluorescence Quantum Yield (Φf) |

|---|---|

| Anthracene (ANTH) | 0.28 - 0.36 acs.org |

| This compound | 0.54 nih.govacs.org |

| 9,10-bis(trifluoromethyl)anthracene | 0.68 acs.org |

| 9,10-bis(perfluorobenzyl)anthracene | 0.85 acs.org |

In general, the fluorescence lifetime of anthracene and its derivatives falls within the nanosecond timescale. For instance, the fluorescence lifetime of 9,10-diphenylanthracene (B110198), a commonly used fluorescence standard, is in the range of 7-8 ns depending on the solvent amazonaws.com. It is expected that the introduction of fluorine atoms at the 9 and 10 positions would influence the fluorescence lifetime. The increased quantum yield of this compound suggests that the radiative decay rate is competitive with non-radiative decay rates. A higher radiative decay rate would lead to a shorter fluorescence lifetime, while a decrease in the non-radiative decay rate would lead to a longer lifetime. Detailed time-resolved fluorescence spectroscopy studies would be necessary to determine the precise fluorescence lifetime and decay kinetics of this compound and to fully understand the interplay between radiative and non-radiative decay pathways.

Excited-State Dynamics and Energy Transfer Mechanisms

Upon absorption of a photon, a this compound molecule is promoted to an electronically excited singlet state (S₁). The fate of this excited state is governed by a series of dynamic processes, including fluorescence, intersystem crossing to the triplet manifold, and interactions with neighboring molecules in condensed phases.

The introduction of electron-withdrawing fluorine atoms at the 9 and 10 positions of the anthracene core modifies the energy levels of the molecule. This substitution has been observed to increase the photoluminescence quantum yield (PLQY) compared to the parent anthracene molecule. For this compound, the PLQY (Φf) has been reported to be 0.54, a significant increase from the 0.28 value of unsubstituted anthracene nih.gov. This enhancement suggests that the fluorine substitution makes the radiative decay pathway (fluorescence) more favorable compared to non-radiative decay pathways.

The primary relaxation pathways for the singlet exciton (B1674681) (an excited electron-hole pair) in an isolated this compound molecule are:

Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process releases energy as heat.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities (e.g., S₁ → T₁), which is discussed in the next section.

In derivatives of 9,10-dicyanoanthracene (B74266), the dynamics of the excited state can be influenced by the surrounding solvent and the molecular structure, sometimes leading to a phenomenon known as excited-state symmetry breaking nih.govrsc.org. While not directly studied for this compound, such processes highlight the complex interplay of factors that can dictate singlet state relaxation.

Table 1: Photoluminescence Quantum Yields of Selected 9,10-Substituted Anthracenes

| Compound | Substituent (X) | Photoluminescence Quantum Yield (Φf) |

| Anthracene | H | 0.28 nih.gov |

| This compound | F | 0.54 nih.gov |

| 9,10-Bis(trifluoromethyl)anthracene | CF₃ | 0.68 nih.gov |

| 9,10-Bis(pentafluorophenyl)anthracene | C₆F₅ | 0.68 nih.gov |

While fluorescence is a major decay pathway for the singlet state of many anthracene derivatives, the population of the triplet state (T₁) via intersystem crossing (ISC) opens up a different set of photophysical phenomena. The ISC rate can be influenced by factors such as the presence of heavy atoms and the energy gap between the singlet (S₁) and triplet (T₂) states. Non-symmetrical substitution at the 2nd position of 9,10-diphenylanthracene, for instance, has been shown to increase the ISC rate compared to the unsubstituted parent compound rsc.org.

Once the triplet state is populated, it has a much longer lifetime than the singlet state because its decay to the singlet ground state is spin-forbidden. This long lifetime allows for several bimolecular processes to occur, most notably Triplet-Triplet Annihilation (TTA). In TTA, two molecules in the triplet state interact, leading to the formation of an excited singlet state in one molecule and a ground state molecule in the other.

S₀ + hν → S₁ (Absorption)

S₁ → T₁ (Intersystem Crossing)

T₁ + T₁ → S₁ + S₀* (Triplet-Triplet Annihilation)

S₁ → S₀ + hν'* (Delayed Fluorescence)

This process is a form of photon upconversion, where lower-energy absorbed photons are converted into higher-energy emitted photons. The efficiency of TTA is crucial in applications like organic light-emitting diodes (OLEDs) mdpi.com. While specific studies on TTA in this compound are not prevalent, the general mechanism is a cornerstone of anthracene photophysics mdpi.comchemrxiv.org. In some systems, triplet states can also be formed through charge recombination following charge separation, a process that can compete with singlet fission nih.gov.

In the solid state, such as in crystals or nanoaggregates, the photophysical properties of anthracene derivatives can be dramatically different from those in solution. When molecules are in close proximity, an excited-state molecule (exciton) can interact with a neighboring ground-state molecule to form an "excimer" (excited dimer). This excimer state is typically at a lower energy than the monomeric excited state and is characterized by a broad, structureless, and red-shifted emission spectrum.

Studies on 9,10-Dichloroanthracene (B1293567) crystals have demonstrated the formation of excimers, which dictates the fluorescence properties at low temperatures elsevierpure.comexlibrisgroup.comexlibrisgroup.com. Similarly, in nanoaggregates and thin films of 9,10-diphenylanthracene, emission from both the locally excited (exciton) state and the excimer state is observed rsc.org. The formation of the excimer is a fast relaxation process that competes with monomer fluorescence. The relative intensity of the excimer emission depends on the molecular packing and intermolecular distance within the solid phase rsc.org. For this compound in the condensed phase, similar exciton-excimer interactions are expected to play a significant role in the solid-state emission properties, influencing the color and efficiency of potential optoelectronic devices.

Advanced Spectroscopic Techniques for Characterization

A comprehensive understanding of the structure and properties of this compound relies on a suite of advanced spectroscopic techniques that probe its molecular vibrations and nuclear environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure.

¹H NMR: Provides information about the hydrogen atoms on the aromatic rings. For a symmetric 9,10-disubstituted anthracene, the spectrum is simplified due to chemical equivalence. One would expect to see characteristic signals for the protons at the 1,4,5,8 positions and the 2,3,6,7 positions.

¹⁹F NMR: This is particularly important for this compound, as it directly probes the fluorine nuclei. The chemical shift and coupling constants in the ¹⁹F NMR spectrum provide definitive evidence for the presence and electronic environment of the fluorine atoms attached to the anthracene core nih.govbeilstein-journals.org.

¹³C NMR: Complements the proton and fluorine data by providing information on the carbon skeleton of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to different vibrational modes. For this compound, the FT-IR spectrum would be expected to show:

C-H stretching vibrations of the aromatic rings.

C=C stretching vibrations characteristic of the anthracene skeleton.

C-F stretching and bending vibrations, which are indicative of the fluorination at the 9 and 10 positions. Data from related compounds like 9,10-dihydroanthracene (B76342) show characteristic peaks for the aromatic framework that would be modified by the fluorine substitution in the target molecule .

Raman Spectroscopy: Raman spectroscopy is another technique for studying molecular vibrations. It is complementary to FT-IR, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For centrosymmetric molecules, certain modes are mutually exclusive. Raman spectra of related molecules like 9,10-diphenylanthracene and 9,10-dichloroanthracene show strong bands corresponding to the stretching vibrations of the anthracene framework mdpi.comspectrabase.com. For this compound, Raman spectroscopy would be useful for characterizing the symmetric vibrations of the aromatic core and the C-F bonds.

Table 2: Spectroscopic Techniques and Expected Observations for this compound

| Technique | Information Provided | Expected Key Features |

| ¹H NMR | Proton environment and connectivity. | Signals corresponding to the two sets of chemically equivalent aromatic protons. |

| ¹⁹F NMR | Fluorine environment. | A singlet peak confirming the symmetric substitution of two equivalent fluorine atoms nih.govbeilstein-journals.org. |

| ¹³C NMR | Carbon skeleton structure. | Signals for the fluorinated carbons and the other aromatic carbons. |

| FT-IR | Molecular vibrational modes (IR active). | Aromatic C-H and C=C stretching, and characteristic C-F stretching and bending modes . |

| Raman | Molecular vibrational modes (Raman active). | Strong bands for symmetric skeletal vibrations of the anthracene core mdpi.comspectrabase.com. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure.

The electronic properties of 9,10-Difluoroanthracene are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and optical properties.

In anthracene (B1667546) and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic core. The introduction of fluorine atoms at the 9 and 10 positions is expected to significantly influence the energies of these orbitals. Due to the high electronegativity of fluorine, it acts as a strong electron-withdrawing group through inductive effects. This would lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted anthracene. The magnitude of this stabilization can be quantified through DFT calculations. The HOMO-LUMO gap, however, may not change predictably without explicit calculation, as both frontier orbitals will be affected by the fluorine substitution.

DFT calculations on similar 9,10-disubstituted anthracene derivatives have shown that the nature of the substituent can tune the HOMO-LUMO gap. For instance, the introduction of electron-withdrawing groups can lower the energy levels of both the HOMO and LUMO. A study on fluorinated anthracene derivatives designed as deep-blue emitters demonstrated the influence of fluorine substitution on the energy levels. rsc.org

The distribution of the HOMO and LUMO densities is also of interest. For many anthracene derivatives, the HOMO and LUMO are delocalized over the anthracene core. DFT calculations can visualize these orbitals to understand the regions of electron density that are most involved in electronic transitions and chemical reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Anthracene (example) | -5.50 | -2.22 | 3.28 | DFT/B3LYP |

| This compound (expected) | Lowered | Lowered | To be calculated | DFT |

The geometry of this compound can be optimized using DFT to find its most stable three-dimensional structure. The anthracene core is known to be planar, and it is expected that this compound will retain this planarity. Geometrical optimization calculations would confirm this and provide precise bond lengths and angles.

Conformational analysis for a molecule like this compound is relatively straightforward due to its rigid structure. The primary degrees of freedom are the C-F bond lengths and the bond angles involving the fluorine atoms. DFT calculations can provide these parameters with high accuracy. For more flexible anthracene derivatives, conformational analysis is more complex and involves exploring the potential energy surface to identify different stable conformers. mdpi.comnih.gov However, for this compound, a single, planar, low-energy conformation is anticipated. The planarity of the anthracene unit is a key feature influencing its electronic and packing properties in the solid state. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov This method is particularly useful for understanding the photophysical properties of fluorescent molecules like this compound.

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light. These calculated transition energies can be directly compared to experimental UV-Vis absorption spectra. The calculations also provide information about the nature of these transitions, for instance, whether they are localized on the anthracene core or involve charge transfer character. For this compound, the lowest energy electronic transitions are expected to be π-π* transitions characteristic of the anthracene chromophore. TD-DFT can elucidate how the fluorine substituents perturb these transitions.

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its first excited state (S1). Comparing the S1 geometry to the ground state (S0) geometry provides insights into the structural changes that occur upon photoexcitation. This information is valuable for understanding the Stokes shift, which is the difference in energy between the absorption and emission maxima.

Binding Energy Calculations and Intermolecular Interactions (e.g., with graphene surfaces)

The interaction of aromatic molecules with surfaces like graphene is of significant interest for applications in molecular electronics. DFT calculations can be employed to model the adsorption of this compound on a graphene surface and to calculate the binding energy.

These calculations typically involve placing the molecule at various positions and orientations relative to the graphene sheet and then performing a geometry optimization to find the most stable arrangement. The binding energy is then calculated as the difference in energy between the combined system (molecule + graphene) and the sum of the energies of the isolated molecule and the graphene sheet.

A study on the binding of 9,10-dihaloanthracenes to graphene showed that van der Waals interactions play a crucial role in the adsorption process. researchgate.net It is expected that this compound would adsorb in a planar orientation on the graphene surface to maximize π-π stacking interactions. The fluorine atoms may also participate in weaker, non-covalent interactions with the graphene lattice. The calculated binding energy provides a quantitative measure of the strength of this interaction.

| System | Interaction | Calculated Binding Energy (eV) | Computational Method |

|---|---|---|---|

| This compound on Graphene | π-π stacking, van der Waals | To be calculated | DFT with dispersion correction |

Simulation of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational methods can simulate various spectroscopic signatures of this compound, providing a valuable tool for interpreting experimental data and for predicting spectra for uncharacterized compounds.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of different nuclei in a molecule. For this compound, the prediction of ¹H, ¹³C, and particularly ¹⁹F NMR spectra would be of interest. The calculated chemical shifts are typically reported relative to a standard reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). The accuracy of these predictions depends on the level of theory and basis set used. nsf.govresearchgate.net There are established computational protocols for predicting ¹⁹F NMR chemical shifts for fluorinated organic compounds. nsf.govresearchgate.net

UV-Vis Spectroscopy: As mentioned in the TD-DFT section, the electronic transition energies and oscillator strengths can be calculated. This data can be used to generate a simulated UV-Vis absorption spectrum. The simulated spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific electronic transitions. youtube.commdpi.com The calculations can also predict how the absorption spectrum might change in different solvent environments by incorporating solvent models into the TD-DFT calculations.

Advanced Structural Analysis and Crystalline Architectures

Single-Crystal X-ray Diffraction of 9,10-Difluoroanthracene and Analogues

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. carleton.edufzu.cz This method provides precise data on unit cell dimensions, bond lengths, and bond angles, which are essential for understanding the structure-property relationships in crystalline materials. carleton.eduresearchgate.net

While detailed crystallographic data for this compound is not extensively published in readily available literature, significant insights can be drawn from the analysis of its closely related analogues. One such analogue is 9,10-bis(perfluorobenzyl)anthracene, which has been studied to understand how bulky substituents at the 9 and 10 positions influence solid-state packing. beilstein-journals.orgnih.gov

The single-crystal X-ray diffraction study of 9,10-bis(perfluorobenzyl)anthracene revealed an orthorhombic crystal system with the space group Aba2. The introduction of the bulky perfluorobenzyl groups is a deliberate structural modification aimed at controlling intermolecular interactions. beilstein-journals.org The detailed crystallographic data for this analogue are presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₈F₁₄ |

| Formula Weight (M) | 610.34 |

| Temperature (T) | 100(2) K |

| Wavelength (λ) | 0.41328 Å |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 11.5338(4) |

| b (Å) | 24.6701(9) |

| c (Å) | 8.0275(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (V) | 2284.15 ų |

| Z | 4 |

Analysis of other analogues, such as fluorinated derivatives of 9-anthracene carboxylic acid, shows that even small molecular modifications can lead to subtle but important changes in crystal packing and intermolecular interactions. acs.org Similarly, studies on 9,10-diphenylanthracene (B110198) (DPA) reveal different crystal structures depending on the crystallization method, highlighting the structural diversity within this class of compounds. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld analysis, π-stacking)

The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions, including π-stacking, hydrogen bonds, and van der Waals forces. nih.gov These interactions dictate the final crystalline architecture and influence the material's properties.

In many anthracene (B1667546) derivatives, π-stacking is a dominant interaction where the planar aromatic cores align face-to-face. nih.gov However, this can lead to fluorescence self-quenching, which is undesirable for optoelectronic applications. nih.gov The crystal structure of the analogue 9,10-bis(perfluorobenzyl)anthracene demonstrates a strategy to mitigate this issue. The bulky substituents at the 9 and 10 positions sterically hinder the close approach of the anthracene cores, resulting in a solid-state packing with limited π–π intermolecular interactions. beilstein-journals.orgnih.gov This disruption of π-stacking is crucial for achieving efficient deep-blue emission in the solid state. beilstein-journals.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This method maps the electron distribution between neighboring molecules to identify close contacts. For the analogue 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, Hirshfeld analysis revealed that O···H and H···Cl contacts were the most significant interactions driving the crystal packing. mdpi.comdntb.gov.uaresearchgate.net In fluorinated systems, F⋯H/H⋯F and C⋯H/H⋯C interactions are often major contributors to the crystal packing. nih.gov These analyses provide a detailed fingerprint of the forces holding the crystal together.

| Interaction Type | Percentage Contribution |

|---|---|

| O···H | 23.3% |

| H···Cl | 15.0% |

The packing motifs in anthracene analogues can vary, from typical cofacial π-stacking to herringbone arrangements where molecules pack in an edge-to-face manner. polymer.cnmdpi.com The specific arrangement is a delicate balance of steric effects and the electronic nature of the substituents.

Polymorphism and Crystal Growth Methods

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound can exhibit significantly different physical properties. The study of anthracene analogues like 9,10-diphenylanthracene (DPA) provides a clear example of this phenomenon. DPA is known to have at least three polymorphic forms (α, β, and γ), which differ in their molecular packing. mdpi.com

The formation of a specific polymorph can be controlled by the crystallization conditions. For instance, DPA crystals grown from the melt exhibit a P21/n space group, while those grown from solution adopt a C2/c structure. mdpi.com These two polymorphs have different unit cell parameters and densities, leading to variations in their thermal stability and optical properties. mdpi.com

Crystal growth methods play a crucial role in obtaining high-quality single crystals and controlling polymorphism. Common techniques include:

Slow Evaporation: This solution-based method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. For 9,10-dichloroanthracene (B1293567), large, high-purity α-phase crystals were grown by slow evaporation from a mixture of n-hexane and benzene (B151609). sci-hub.se

Melt Growth (Bridgman Method): In this technique, the compound is melted and then slowly cooled to induce crystallization. The vertical Bridgman method has been successfully used to grow large single crystals of DPA. mdpi.comresearchgate.net

Additive-Assisted Crystallization: The introduction of small amounts of other molecules (additives) during crystallization can influence nucleation and growth, leading to the selective formation of a desired polymorph. Studies on DPA have shown that using additives like tetracene can help in the selective crystallization of its metastable polymorphs. mdpi.com

These methods highlight the importance of carefully controlling the crystallization process to achieve the desired solid-state structure and properties for anthracene-based materials.

Applications in Organic Electronic Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) and its derivatives are a well-established class of materials for OLEDs, particularly for blue emission, owing to their high quantum yields and good thermal stability. The substitution at the 9 and 10 positions of the anthracene ring is a critical strategy to enhance material performance. Introducing substituents at these positions can prevent intermolecular aggregation and the formation of excimers, which often leads to undesirable, lower-energy emission and reduced efficiency in the solid state. researchgate.netbeilstein-journals.org

Blue Emission Characteristics and Efficiency

The design of efficient and stable blue fluorescent emitters remains a significant challenge in OLED technology. nih.gov Anthracene derivatives are prime candidates due to their inherent blue fluorescence. The introduction of fluorine-containing groups is a known strategy to enhance the performance of these emitters. For instance, the related compound 9,10-bis(perfluorobenzyl)anthracene has been synthesized and shown to be a highly fluorescent, deep-blue emitting material. beilstein-journals.orgnih.gov This derivative exhibits a high photoluminescence quantum yield (PLQY) of 0.85 and significantly improved photostability compared to unsubstituted anthracene. beilstein-journals.orgnih.gov

The fluorinated substituents contribute to a deeper blue fluorescence. beilstein-journals.orgnih.gov Furthermore, the bulky nature of these groups helps to inhibit π–π stacking between adjacent anthracene cores in the solid state, which is crucial for suppressing fluorescence self-quenching and maintaining high emission efficiency. beilstein-journals.orgnih.gov This principle suggests that 9,10-Difluoroanthracene would also benefit from reduced self-quenching, contributing to efficient blue emission.

| Compound | Max. Absorption (λabs, nm) | Max. Emission (λem, nm) | Photoluminescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| Anthracene (ANTH) | 376 | 399 | 0.27 | nih.gov |

| 9,10-bis(perfluorobenzyl)anthracene | 391 | 416 | 0.85 | beilstein-journals.orgnih.gov |

Role as Host or Emitter Materials

In OLEDs, anthracene derivatives can function as either the primary light-emitting material (emitter) or as the host material in which a guest emitter (dopant) is dispersed. researchgate.netnoctiluca.eu

As Emitter: When used as an emitter, the material's high fluorescence quantum yield is the most critical property. bohrium.com The fluorination in compounds like this compound is expected to provide the necessary high PLQY and color purity for deep-blue emission. Non-doped devices using anthracene derivatives have been shown to produce bright, deep-blue light with high external quantum efficiencies. rsc.org

As Host: When used as a host, the material must possess a wide energy gap to efficiently facilitate energy transfer to the guest emitter. noctiluca.eu Anthracene's wide band gap makes its derivatives suitable as host materials for blue, green, or even red phosphorescent and fluorescent dopants. researchgate.net Novel host materials based on the 9,10-substituted anthracene structure have been developed that lead to highly efficient blue OLEDs with excellent luminance efficiencies. rsc.org

Organic Field-Effect Transistors (OFETs)

Anthracene is a foundational building block for the active layer in OFETs. rsc.org Its planar structure promotes strong intermolecular interactions (π-π stacking), which is essential for efficient charge transport, while its energy levels confer high air stability. rsc.org OFETs are key components for applications in flexible circuits, radio frequency identification devices (RFIDs), and large-area displays. rsc.org While extensive research has been conducted on over 150 anthracene derivatives for OFET applications, specific performance data for this compound is not prominently featured in recent literature. However, the introduction of electron-withdrawing fluorine atoms at the 9 and 10 positions would be expected to significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially improving the material's stability against oxidation and enabling n-type or ambipolar charge transport characteristics.

Organic Solar Cells (OPVs) and Concentrators (OSCs)

In the context of solar energy, fluorinated organic compounds have been investigated for use in luminescent solar concentrators (LSCs), a technology closely related to OSCs. researchgate.net An LSC device absorbs sunlight over a large area and re-emits it at a longer wavelength; this light is then guided by total internal reflection to a smaller, more efficient solar cell at the edge. researchgate.net The use of a fluorine-containing organic dye, Erythrosine, has been shown to increase the efficiency of a silicon solar cell. researchgate.net While anthracene derivatives are a cornerstone of organic electronics, specific studies detailing the application and efficiency of this compound as a dye or component in OPVs or OSCs are not widely available.

Triplet-Triplet Annihilation Upconversion (TTA-UC) Systems

Molecules based on the anthracene core are frequently employed in TTA-UC systems. rsc.orgchalmers.se TTA-UC is a process where two low-energy triplet excitons on annihilator molecules fuse to generate one higher-energy singlet exciton (B1674681), which then emits a high-energy photon (upconverted fluorescence). researchgate.net This process is of great interest for applications in photovoltaics and photocatalysis. nih.gov

In a typical TTA-UC system, a sensitizer absorbs light and transfers its triplet energy to an annihilator. Anthracene derivatives, such as 9,10-diphenylanthracene (B110198) (DPA), are benchmark annihilators. rsc.orgchalmers.se Research on various 9,10-substituted anthracenes has shown that these positions can be modified to fine-tune physical properties without significantly altering the crucial triplet state energies required for efficient upconversion. rsc.orgchalmers.se This makes the this compound scaffold a promising candidate for use as an annihilator in TTA-UC systems, where the fluorine atoms could enhance photostability and subtly modify solubility and solid-state packing.

Single-Molecule Electronics (e.g., as planar anchor groups)

In the field of single-molecule electronics, where individual molecules form the components of an electronic circuit, securely connecting the molecule to the electrodes is a major challenge. Planar aromatic molecules have been investigated as "planar anchor groups" for graphene electrodes. aip.org In this context, this compound has been studied for its binding properties to graphene. aip.org

Theoretical studies show that this compound binds more strongly to a graphene sheet than unsubstituted anthracene. The calculated binding energy for this compound is -1.15 eV, with an average separation distance of 3.44 Å from the graphene surface. aip.org The attractive interaction is enhanced because the small van der Waals radius of fluorine allows the molecule to get closer to the surface. This effect pulls the anthracene core towards the graphene, resulting in a stable anchor for potential single-molecule devices. researchgate.net

| Molecule | Binding Energy (EB, eV) | Average Separation (d, Å) | Reference |

|---|---|---|---|

| This compound | -1.15 | 3.44 | aip.org |

| 9,10-Dichloroanthracene (B1293567) | -1.14 | 3.45 | aip.org |

| 9,10-Dibromoanthracene (B139309) | -1.12 | 3.50 | aip.org |

| 9,10-Diiodoanthracene | -1.07 | 3.55 | aip.org |

Photomechanical Materials

Extensive searches of scientific literature and research databases did not yield any specific information regarding the application of this compound in the field of photomechanical materials. While other derivatives of anthracene have been investigated for their ability to undergo light-induced mechanical responses, such as bending or twisting, there is no documented evidence to suggest that this compound exhibits these properties or has been studied for such applications. Therefore, a detailed discussion, research findings, and data tables for this specific application of this compound cannot be provided.

Mechanistic Studies and Reactivity Profiles

Photoreactivity and Photodimerization Pathways of 9,10-Difluoroanthracene

The photoreactivity of anthracene (B1667546) and its derivatives is characterized by [4+4] photocycloaddition, leading to the formation of a dimer. This process is initiated by the absorption of a photon, which promotes an anthracene monomer from its ground state (S₀) to a singlet (S₁) or triplet (T₁) excited state. The excited monomer can then react with a ground-state monomer to form an exciplex, which subsequently collapses to the photodimer.

For 9,10-disubstituted anthracenes, the nature of the substituents plays a critical role in the efficiency and stereochemistry of photodimerization. Electron-withdrawing groups, such as fluorine, can influence the photophysical properties of the anthracene core. While specific studies on the photodimerization of this compound are not extensively detailed in the reviewed literature, the general principles governing the photoreactivity of substituted anthracenes provide a framework for understanding its likely behavior.

The photodimerization of 2- and 2,3-disubstituted anthracenes has been shown to be influenced by both steric interactions and London dispersion forces, affecting the ratio of syn and anti dimers formed. nih.gov It is plausible that similar considerations would apply to 9,10-disubstituted anthracenes, with the interplay of electronic and steric effects of the fluorine atoms dictating the preferred dimerization pathway and product distribution.

Nucleophilic Substitution Reactions involving Fluorinated Anthracenes

Aromatic rings, typically nucleophilic in nature, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The fluorine atoms in this compound are expected to activate the anthracene core towards nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. For polyfluoroarenes, the fluoride (B91410) ion acts as the leaving group. This type of reaction offers a transition-metal-free method for the functionalization of fluorinated aromatic compounds. nih.gov

Studies on polyfluoroarenes have demonstrated that nucleophilic substitution is a viable method for forming C-O, C-N, and C-C bonds. nih.gov For instance, phenothiazine has been shown to react with polyfluoroarenes under mild basic conditions to afford the corresponding substituted products. nih.govnih.gov The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents on the aromatic ring. nih.gov

While specific examples of nucleophilic substitution on this compound were not found in the reviewed literature, the principles of SNAr on other polyfluorinated aromatic systems provide a strong basis for predicting its reactivity. It is anticipated that this compound would react with a variety of nucleophiles, leading to the displacement of one or both fluorine atoms. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, would be critical in controlling the extent of substitution.

The table below summarizes representative nucleophilic aromatic substitution reactions on polyfluoroarenes, which serve as models for the potential reactivity of this compound.

| Polyfluoroarene | Nucleophile | Product | Reference |

| Octafluorotoluene | Phenothiazine | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | nih.gov |

| Perfluoroarenes | Aryl Aldehydes (with NHC catalyst) | Perfluorinated diarylmethanones | acs.org |

| Polyfluoroarenes | Thienyl silane | Diheteroaromatic derivatives | nih.gov |

| Polyfluoroarenes | Ethynylsilane | Linear alkyne-substituted derivatives | nih.gov |

Cross-Coupling Reactions in Synthesis of Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and they have been applied to the synthesis of various anthracene derivatives. The halogen atoms at the 9 and 10 positions of the anthracene core can serve as leaving groups in these reactions, enabling the introduction of a wide range of substituents.

While the C-F bond is generally the strongest carbon-halogen bond, its activation and subsequent participation in cross-coupling reactions have been achieved under specific catalytic conditions. However, it is more common for other halogens, such as bromine or chlorine, to be used as the leaving group in cross-coupling reactions involving the anthracene core.

For example, the Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst has been shown to be a convenient one-step synthesis of 9,10-diarylanthracenes. This reaction proceeds in good yield and is tolerant of a variety of functional groups on the aryl boronic acid.

Similarly, the synthesis of 2- and 2,3-disubstituted anthracenes has been achieved via the Suzuki-Miyaura reaction of 2,3-dibromoanthracene with alkylboronic acids. nih.gov These reactions highlight the versatility of palladium-catalyzed cross-coupling for the functionalization of the anthracene skeleton.

The table below presents examples of cross-coupling reactions used to synthesize substituted anthracenes, which illustrate the potential for creating derivatives of this compound, assuming appropriate catalytic conditions for C-F bond activation can be employed.

| Anthracene Precursor | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 9,10-Dibromoanthracene | Aryl boronic acids | Palladium(0) | 9,10-Diarylanthracenes | N/A |

| 2,3-Dibromoanthracene | Alkylboronic acids | Suzuki-Miyaura | 2,3-Dialkylanthracenes | nih.gov |

| 9-bromoanthracene | N/A | N/A | N/A | N/A |

| 2-phenyl anthracene | N/A | N/A | N/A | rsc.org |

| 2-thiazole anthracene | N/A | N/A | N/A | rsc.org |

| 2-pentafluorophenyl anthracene | N/A | N/A | N/A | rsc.org |

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation 9,10-Difluoroanthracene Derivatives

A primary focus of ongoing research is the rational design and synthesis of novel this compound derivatives. By strategically introducing various functional groups to the anthracene (B1667546) core, scientists aim to meticulously tune the compound's electronic and optical properties for specific applications.

A notable area of investigation is the development of derivatives for organic light-emitting diodes (OLEDs). The introduction of bulky substituents at the 9 and 10 positions is a favorable structural feature for an efficient blue emitter. This modification can result in solid-state packing with limited π–π intermolecular interactions, which helps to suppress undesirable fluorescence self-quenching. beilstein-journals.org For instance, the synthesis of derivatives like 9,10-bis(perfluorobenzyl)anthracene has been explored to create deep-blue emitters with high photoluminescence quantum yields and improved photostability, making them attractive for OLED applications. beilstein-journals.org

Another significant direction is the synthesis of anthracene-oxadiazole derivatives. These compounds have been characterized for their potential use as emitters in electroluminescent devices and have shown good thermal stability. nih.gov

The table below provides examples of next-generation derivatives and their intended applications.

| Derivative Class | Key Features & Modifications | Potential Application |

| Perfluoroalkylated Anthracenes | Introduction of perfluorobenzyl groups at the 9 and 10 positions to limit intermolecular interactions. beilstein-journals.org | Deep-blue emitters for OLEDs. beilstein-journals.org |

| Anthracene-Oxadiazole Hybrids | Combination of anthracene and oxadiazole moieties to enhance electron transport and emission properties. nih.gov | Emitters and electron transporters in OLEDs. nih.gov |

| Dialkylfluorenylvinyl Anthracenes | Incorporation of dialkylfluorenylvinyl groups to induce aggregation-induced emission and piezochromic behavior. rsc.org | Solid-state lighting and sensors. |

Advanced Characterization Techniques for Solid-State Properties

A comprehensive understanding of the solid-state properties of this compound and its derivatives is critical for optimizing their performance in devices. Researchers are employing a suite of advanced characterization techniques to probe these properties at the molecular and bulk levels.

Techniques such as single-crystal X-ray diffraction are essential for elucidating the molecular and solid-state structures, revealing details like the absence or presence of π–π interactions between neighboring anthracene cores. beilstein-journals.org Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, are used to study the photophysical properties in detail. nih.gov Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and phase transitions of these materials. nih.govrsc.org

Furthermore, the investigation of piezochromic luminescence, the change in emission color under mechanical pressure, is an active area. Powder wide-angle X-ray diffraction and DSC experiments help to understand the transformation between crystalline and amorphous states that is often responsible for this behavior. rsc.org

| Characterization Technique | Property Investigated |

| Single-Crystal X-ray Diffraction | Molecular and crystal structure, intermolecular interactions. beilstein-journals.org |

| UV-Vis Absorption & Fluorescence Spectroscopy | Photophysical properties, solvatochromism. nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability. nih.gov |

| Differential Scanning Calorimetry (DSC) | Glass transition temperatures, phase behavior. nih.govrsc.org |

| Powder Wide-Angle X-ray Diffraction | Crystalline vs. amorphous states, piezochromic behavior. rsc.org |

Integration into Hybrid Organic-Inorganic Materials

The incorporation of this compound derivatives into hybrid organic-inorganic materials represents a promising avenue for creating multifunctional materials with synergistic properties. These composites can leverage the distinct advantages of both organic and inorganic components.

One potential application is in the development of advanced scintillators for radiation detection. For instance, 9,10-diphenylanthracene (B110198), a related derivative, is a promising scintillator material for fast-neutron detection. mdpi.com Hybrid materials combining such organic scintillators with inorganic nanoparticles could lead to enhanced detection efficiencies and tailored responses to different types of radiation.

Another area of exploration is the development of novel sensors. The integration of 9,10-anthraquinone derivatives, which share the core anthracene structure, into polymeric membranes has led to the creation of ion-selective electrodes for detecting heavy metal ions like lead(II) in wastewater. researchgate.net This demonstrates the potential for creating hybrid sensing platforms by combining the selective binding properties of the organic molecule with the robust matrix of an inorganic or polymeric support.

Theoretical Prediction and Machine Learning in Material Design

The traditional trial-and-error approach to materials discovery is being increasingly supplemented by computational methods. mdpi.com Theoretical prediction and machine learning are emerging as powerful tools to accelerate the design and discovery of new this compound-based materials. mdpi.comresearchgate.net

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic and photophysical properties of new derivatives before they are synthesized. nih.gov This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates.

Machine learning (ML) offers a paradigm shift in materials design by learning from existing data to predict the properties of new materials. nih.gov ML models can be trained to identify complex structure-property relationships, enabling the rapid prediction of properties like quantum yields and emission wavelengths. quantumzeitgeist.com This data-driven approach can significantly reduce the time and cost associated with experimental synthesis and characterization. mdpi.com For instance, machine learning has been successfully applied to predict the excitation energies of small organic molecules, a challenging problem for traditional methods. researchgate.net

| Computational Approach | Role in Material Design |

| Density Functional Theory (DFT) | Prediction of electrochemical and photophysical properties of molecules. nih.gov |

| Machine Learning (ML) | High-throughput screening of materials, prediction of properties like excitation energies and quantum yields. quantumzeitgeist.comresearchgate.net |

| Active Learning (AL) | Efficiently navigates the chemical search space by prioritizing decision-making for unexplored data. researchgate.net |

Exploration of New Optoelectronic and Sensing Applications

The intrinsic properties of this compound and its derivatives make them prime candidates for a variety of new optoelectronic and sensing applications that are currently being explored.

In the realm of optoelectronics, the development of efficient and stable deep-blue emitters for OLED displays remains a significant challenge, and this compound derivatives are promising materials to address this. beilstein-journals.org Their high fluorescence quantum yields and tunable emission characteristics are being leveraged to create next-generation display and lighting technologies.

In the field of sensing, the focus is on creating highly sensitive and selective chemical sensors. For example, the fluorescence of certain anthracene derivatives can be quenched in the presence of specific analytes, forming the basis for "turn-off" sensors. Furthermore, the development of ionophores based on the related 9,10-anthraquinone structure for the potentiometric detection of heavy metal ions showcases the versatility of the anthracene framework in creating new sensing platforms. researchgate.net These sensors have potential applications in environmental monitoring and clinical analysis.

Q & A

Q. Key Findings :

- Fluorination increases adsorption energy due to enhanced electron-withdrawing effects.

- Coverage remains low (~0.05%) due to steric hindrance from fluorine atoms .

Advanced: How can researchers resolve contradictions in reported fluorescence quantum yields for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent polarity, aggregation, or impurities. To address this:

Solvent Screening : Test in solvents of varying polarity (e.g., hexane vs. DCM).

Aggregation Control : Use low concentrations (<10⁻⁵ M) or add surfactants (e.g., CTAB).

Impurity Profiling : Employ HPLC (C18 column, acetonitrile/water gradient) to detect trace byproducts .

Standardization : Calibrate instruments with certified reference materials (e.g., 9,10-diphenylanthracene, CAS 1499-10-1) .

Advanced: What strategies mitigate degradation of this compound under UV irradiation?

Methodological Answer:

Degradation mechanisms (e.g., photooxidation or dimerization) can be minimized via:

- Oxygen Exclusion : Conduct experiments under N₂ or Ar atmospheres.

- Additives : Introduce radical scavengers (e.g., TEMPO) or UV stabilizers (e.g., benzotriazoles).

- Encapsulation : Embed the compound in polymer matrices (e.g., PMMA) to shield from environmental factors .

Basic: What analytical methods are suitable for detecting trace impurities in this compound samples?

Methodological Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column.

- ¹H/¹⁹F-NMR : Identify halogenated byproducts (e.g., mono- or tri-fluoro derivatives) via chemical shift analysis .

Advanced: How does fluorination influence the electrochemical properties of anthracene derivatives?

Methodological Answer:

Cyclic voltammetry (CV) in anhydrous DCM reveals:

- Reduction Potentials : Fluorination shifts E₁/₂ to more negative values (-2.1 V vs. Ag/AgCl) due to electron withdrawal.

- Oxidation Stability : Fluorinated derivatives exhibit lower oxidative currents, indicating enhanced stability against radical formation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, N95 masks, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Waste Disposal : Collect halogenated waste separately and incinerate via certified contractors .

Advanced: What computational tools predict the solid-state packing of this compound?

Methodological Answer:

- Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to simulate herringbone vs. π-stacked arrangements.

- Hirshfeld Surface Analysis : Quantify intermolecular F···H and C···F interactions (e.g., 2.8–3.2 Å distances) .

Advanced: How can substituent effects at the 9,10-positions be systematically studied?

Methodological Answer:

Design a library of derivatives (e.g., -F, -Cl, -Br, -CN) and compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.